2,2-Dimethylbutanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylbutanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-4-6(2,3)5-7/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEGNECCBMDWRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318822 | |
| Record name | 2,2-Dimethylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20654-46-0 | |
| Record name | 2,2-Dimethylbutanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20654-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylbutanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Mechanistic Studies of 2,2 Dimethylbutanenitrile
Hydrolysis Pathways and Products
The hydrolysis of the nitrile functional group in 2,2-dimethylbutanenitrile can be achieved under both acidic and basic conditions, leading to the formation of carboxylic acids and, in some cases, amide intermediates. libretexts.orgchemistrysteps.com The specific products and the underlying mechanisms are dictated by the catalytic conditions employed.
Acid-Catalyzed Hydrolysis Mechanisms to Carboxylic Acids and Ammonia (B1221849)
Under acidic conditions, this compound undergoes hydrolysis to yield 2,2-dimethylbutanoic acid and ammonia. bartleby.comaskfilo.com The reaction is initiated by the protonation of the nitrile's nitrogen atom by a strong acid, such as hydrochloric acid (HCl). askfilo.comvaia.com This initial step significantly increases the electrophilicity of the nitrile carbon.
The mechanism proceeds through the following key steps:
Protonation: The nitrogen atom of the nitrile group is protonated, forming a nitrilium ion. askfilo.comvaia.com
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the protonated nitrile. bartleby.comvaia.com
Proton Transfer: A subsequent proton transfer results in the formation of a protonated aminoketone (an amide tautomer). bartleby.comvaia.com
Further Nucleophilic Attack: A second water molecule attacks the carbonyl carbon of the protonated intermediate. bartleby.com
Elimination: The resulting intermediate, a protonated diol, eliminates ammonia. A final deprotonation step yields the final product, 2,2-dimethylbutanoic acid. bartleby.comvaia.com
| Starting Material | Conditions | Major Products |
| This compound | Aqueous Acid (e.g., HCl), Heat | 2,2-Dimethylbutanoic acid, Ammonia (NH₃) |
Base-Catalyzed Hydrolysis Mechanisms to Carboxylic Acids and Amides
In the presence of a strong base, such as hydroxide (B78521) (OH⁻), the hydrolysis of nitriles proceeds through a different mechanistic pathway. libretexts.orgchemistrysteps.com The strongly nucleophilic hydroxide ion directly attacks the electrophilic carbon of the nitrile group without the need for prior activation by protonation. libretexts.org
The key steps in base-catalyzed hydrolysis are:
Nucleophilic Addition: The hydroxide ion adds to the nitrile carbon, forming a negatively charged intermediate on the nitrogen. chemistrysteps.com
Protonation: This intermediate is protonated by water to form an imidic acid, a tautomer of an amide. libretexts.orgchemistrysteps.com
Tautomerization: The imidic acid rapidly tautomerizes to the more stable amide form, in this case, 2,2-dimethylbutanamide (B3045117). libretexts.orgchemistrysteps.com
Under forcing conditions, such as prolonged heating with an excess of base, the resulting amide can undergo further hydrolysis. chemistrysteps.comdalalinstitute.com This subsequent hydrolysis involves the nucleophilic attack of a hydroxide ion on the amide's carbonyl carbon, eventually leading to the formation of a carboxylate salt (2,2-dimethylbutanoate) and ammonia. chemistrysteps.com
| Starting Material | Conditions | Intermediate Product | Final Product (with prolonged heating) |
| This compound | Aqueous Base (e.g., NaOH), Heat | 2,2-Dimethylbutanamide | 2,2-Dimethylbutanoate salt, Ammonia (NH₃) |
Intermediate Characterization in Hydrolytic Transformations
During the hydrolysis of this compound, several key intermediates are formed. In the acid-catalyzed pathway, the initial intermediate is the protonated nitrile, which is then converted to a protonated aminoketone. bartleby.comvaia.com A subsequent intermediate is a protonated diol, which precedes the final elimination of ammonia. bartleby.com
In the base-catalyzed mechanism, the primary intermediate is the amide, 2,2-dimethylbutanamide, which is formed via an imidic acid tautomer. libretexts.orgchemistrysteps.com The amide is often stable enough to be isolated, but can be further hydrolyzed to the corresponding carboxylic acid under more stringent reaction conditions. chemistrysteps.comchemistrysteps.com
Reduction Reactions of the Nitrile Functionality
The carbon-nitrogen triple bond in this compound can be reduced to form primary amines using various reducing agents and methods.
Conversion to Primary Amines via Hydride Reducing Agents (e.g., LiAlH₄)
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles into primary amines. doubtnut.comharvard.edu The reduction of this compound with LiAlH₄ yields 2,2-dimethylbutylamine. The reaction mechanism involves the nucleophilic transfer of hydride ions (H⁻) from the LiAlH₄ to the electrophilic nitrile carbon. doubtnut.comnumberanalytics.com This process occurs in two successive hydride additions. The first addition forms an imine intermediate, which is then rapidly reduced by a second hydride ion to form the primary amine. doubtnut.com
| Reducing Agent | Solvent | Product |
| Lithium aluminum hydride (LiAlH₄) | Anhydrous Ether | 2,2-Dimethylbutylamine |
Catalytic Hydrogenation to Amines and Alcohols
Catalytic hydrogenation is another method for the reduction of nitriles. researchgate.net This process typically involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. For this compound, this reaction can produce the primary amine, 2,2-dimethylbutylamine. However, the steric hindrance caused by the two methyl groups on the alpha-carbon can influence the reaction's efficiency, potentially requiring higher catalyst loadings or increased hydrogen pressures to proceed effectively.
While the primary product is typically the amine, under certain conditions, the reduction of nitriles can also yield alcohols, though this is less common for catalytic hydrogenation which primarily targets the formation of amines. smolecule.com The development of iron-based heterogeneous catalysts has shown promise for the hydrogenation of various nitriles to primary amines under industrially applicable conditions. researchgate.net
| Reaction | Catalyst | Conditions | Product |
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | H₂ gas | 2,2-Dimethylbutylamine |
| Catalytic Hydrogenation | Fe/Fe-O@SiO₂ with Al additives | H₂ gas | Primary Amine |
Nucleophilic Addition Reactions of the Cyano Group
The cyano (-C≡N) group in this compound is a key functional group that participates in a variety of chemical transformations. Its reactivity is characterized by the polarized carbon-nitrogen triple bond, which makes the carbon atom electrophilic and susceptible to attack by nucleophiles. chemistrysteps.com
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily react with nitriles. chemistrysteps.comchadsprep.comlibretexts.orgyoutube.comlibretexts.org The reaction of this compound with a Grignard reagent involves the nucleophilic addition of the carbanionic 'R' group from the Grignard reagent to the electrophilic carbon of the nitrile group. chemistrysteps.comlibretexts.org This addition leads to the formation of an intermediate imine salt. libretexts.orglibretexts.org Subsequent hydrolysis of this intermediate in the presence of aqueous acid yields a ketone. libretexts.orglibretexts.orgmasterorganicchemistry.com
The general mechanism for the reaction of a nitrile with a Grignard reagent is as follows:
Nucleophilic Attack: The Grignard reagent attacks the electrophilic carbon of the nitrile, forming a new carbon-carbon bond and a magnesium salt of an imine. libretexts.orgmasterorganicchemistry.com
Hydrolysis: The addition of water or dilute acid protonates the imine, which is then hydrolyzed to form a ketone and ammonia. libretexts.orgmasterorganicchemistry.com
This reaction is a valuable synthetic method for the preparation of ketones with a new carbon-carbon bond. organic-chemistry.org For instance, the reaction of this compound with methylmagnesium bromide, followed by acidic workup, would be expected to yield 3,3-dimethyl-2-pentanone.
It is important to note that the reaction conditions, such as the solvent and temperature, can influence the yield and selectivity of the reaction. masterorganicchemistry.com The use of an excess of the Grignard reagent is common to ensure complete conversion. saskoer.ca
Beyond the formation of ketones using Grignard reagents, the cyano group of this compound can be transformed into other carbonyl-containing functional groups and derivatives through various reactions.
Hydrolysis: The nitrile group can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid or an amide. vaia.comaskfilo.comsmolecule.comdocbrown.info
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, this compound is first protonated at the nitrogen atom. vaia.comaskfilo.com This activation facilitates the nucleophilic attack of water on the carbon atom of the cyano group. vaia.comaskfilo.com A series of steps involving proton transfer and tautomerization leads to the formation of an amide intermediate, which is then further hydrolyzed to 2,2-dimethylbutanoic acid and an ammonium (B1175870) ion. askfilo.comchemrevise.org
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. chemistrysteps.com This leads to the formation of a carboxylate salt, which upon acidification, yields the corresponding carboxylic acid. chemistrysteps.com
Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4). Milder reducing agents can lead to the formation of aldehydes. chemistrysteps.com
The versatility of the cyano group in this compound allows for its conversion into a range of valuable chemical compounds.
| Reaction Type | Reagent(s) | Product(s) |
| Reaction with Grignard Reagent | 1. RMgX (e.g., CH3MgBr) 2. H3O+ | Ketone (e.g., 3,3-Dimethyl-2-pentanone) |
| Acid-Catalyzed Hydrolysis | H3O+, heat | 2,2-Dimethylbutanoic acid, NH4+ |
| Base-Catalyzed Hydrolysis | 1. NaOH, H2O, heat 2. H3O+ | 2,2-Dimethylbutanoic acid |
| Reduction | 1. LiAlH4, ether 2. H2O | 2,2-Dimethylbutylamine |
Investigating Steric Hindrance Effects on Reactivity
The presence of two methyl groups on the carbon atom adjacent to the cyano group in this compound introduces significant steric hindrance. This steric bulk has a profound impact on the reactivity of the molecule by impeding the approach of nucleophiles to the electrophilic carbon of the nitrile group. wikipedia.orgaskiitians.com
Compared to its structural isomers like 3,3-dimethylbutanenitrile (B1195502), where the bulky tert-butyl group is further away from the cyano group, this compound is expected to exhibit slower reaction rates in nucleophilic addition reactions. For example, the rate of hydrolysis for 3,3-dimethylbutanenitrile is reported to be two to three times faster than that of its 2,2-isomer due to reduced steric hindrance.
This steric effect is a critical consideration in planning synthetic routes involving this compound. wikipedia.org To overcome the steric hindrance, more forcing reaction conditions, such as higher temperatures or the use of more reactive reagents, may be necessary. The size of the attacking nucleophile also plays a role; smaller nucleophiles will react more readily than larger, bulkier ones. libretexts.org
The study of steric effects is crucial for understanding and predicting the chemical behavior of branched molecules like this compound and for designing efficient synthetic strategies. wikipedia.orgaskiitians.com
Exploration of Novel Chemical Transformations
Research into the reactivity of this compound continues to explore new chemical transformations beyond the classical reactions of nitriles. While specific examples of novel reactions for this particular compound are not extensively documented in the provided search results, the general field of nitrile chemistry is an active area of research.
One area of exploration involves the use of transition metal catalysts to facilitate novel reactions of the cyano group. thieme-connect.de For example, catalytic reactions could potentially lead to the formation of unique heterocyclic compounds or enable transformations that are not achievable through traditional methods.
Another avenue of research is the investigation of reactions involving the α-protons of the methylene (B1212753) group in this compound. Although the acidity of these protons is relatively low, they could potentially participate in reactions under strongly basic conditions. For example, a reaction involving the deprotonation of 4,4-dimethoxybutanenitrile (B76483) with lithium diisopropylamide followed by reaction with methyl iodide has been reported to produce 4,4-dimethoxy-2,2-dimethylbutanenitrile, indicating that the α-position can be functionalized. chemicalbook.com
Furthermore, the development of biocatalytic methods for the transformation of nitriles is a growing field. google.com Enzymes such as nitrile hydratases can convert nitriles to amides under mild conditions, offering a more environmentally friendly alternative to chemical hydrolysis. google.com While a specific application for this compound is not mentioned, the potential for enzymatic transformations exists.
The exploration of these and other novel chemical transformations will continue to expand the synthetic utility of this compound and other branched nitriles.
Advanced Spectroscopic and Structural Elucidation of 2,2 Dimethylbutanenitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy is a powerful, non-destructive method that provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.netemerypharma.com
Detailed ¹H and ¹³C NMR Chemical Shift Assignments and Interpretation
The analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the assignment of each unique nucleus within the 2,2-dimethylbutanenitrile molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the different proton environments in the molecule. The integration of these signals confirms the number of protons in each environment. docbrown.info
A triplet corresponding to the methyl protons (CH₃) of the ethyl group.
A quartet from the methylene (B1212753) protons (CH₂) of the ethyl group, split by the adjacent methyl protons.
A singlet representing the two methyl groups attached to the quaternary carbon, which are chemically equivalent and have no adjacent protons to couple with.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides direct evidence for the number of different carbon environments. docbrown.infobhu.ac.in For this compound, four distinct signals are expected, corresponding to the four unique carbon atoms. docbrown.info The chemical shifts are influenced by the electronic environment of each carbon atom. libretexts.org
The carbon of the nitrile group (C≡N) typically appears in the downfield region of the spectrum.
The quaternary carbon atom bonded to the two methyl groups and the ethyl group.
The methylene carbon (CH₂) of the ethyl group.
The methyl carbons (CH₃), with the two equivalent methyl groups attached to the quaternary carbon appearing as a single peak, and the methyl carbon of the ethyl group appearing as a separate peak.
Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| C≡N | - | 120-125 | Singlet |
| C(CH₃)₂ | - | 38-42 | Singlet |
| -CH₂- | ~1.5 | 30-35 | Quartet |
| -C(CH₃)₂ | ~1.2 | 25-30 | Singlet |
| -CH₂CH₃ | ~1.0 | 8-12 | Triplet |
This table presents predicted chemical shift ranges based on typical values for similar functional groups and structural motifs. pdx.educhemistrysteps.comoregonstate.edu
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry
To further confirm the structural assignments and establish connectivity between atoms, two-dimensional (2D) NMR experiments are employed. emerypharma.comnih.gov
¹H-¹H Correlation Spectroscopy (COSY): This experiment reveals scalar coupling between protons, typically over two to three bonds. For this compound, a COSY spectrum would show a cross-peak between the methylene protons and the methyl protons of the ethyl group, confirming their connectivity. youtube.com
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and hydrogen atoms. The HSQC spectrum of this compound would show correlations between the methylene carbon and its attached protons, and between the methyl carbons and their respective protons.
Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between carbons and protons over two to three bonds. It is particularly useful for identifying quaternary carbons. In the case of this compound, the HMBC spectrum would show correlations from the protons of the two equivalent methyl groups to the quaternary carbon and the nitrile carbon. It would also show correlations from the methylene protons of the ethyl group to the quaternary carbon and the methyl carbon of the ethyl group.
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.orgwiley.com The IR spectrum of this compound is characterized by specific absorption bands that confirm its structure.
The most prominent and diagnostic feature in the IR spectrum of a nitrile is the sharp and strong absorption band corresponding to the C≡N stretching vibration. For saturated aliphatic nitriles like this compound, this peak is typically observed in the range of 2260-2240 cm⁻¹. spectroscopyonline.com The spectrum also displays characteristic C-H stretching and bending vibrations for the methyl and methylene groups.
Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡N | Stretch | ~2240 | Strong, Sharp |
| C-H (sp³ hybridized) | Stretch | 2975-2870 | Strong |
| CH₂ | Bend (Scissoring) | ~1465 | Medium |
| CH₃ | Bend (Asymmetric and Symmetric) | ~1450 and ~1375 | Medium |
This table is based on established correlation tables for infrared spectroscopy. wikipedia.org
Mass Spectrometry Techniques in Molecular Characterization and Purity Assessment
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. savemyexams.com It provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns. libretexts.org
For this compound (C₆H₁₁N), high-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The monoisotopic mass of this compound is approximately 97.0891 Da. uni.lu
Electron ionization (EI) mass spectrometry often leads to fragmentation of the molecular ion. The fragmentation pattern of this compound is influenced by the stability of the resulting carbocations. Branched compounds tend to fragment more readily at the branching point to form more stable tertiary or secondary carbocations. stackexchange.com
A prominent fragmentation pathway for this compound would involve the loss of an ethyl radical (•CH₂CH₃) to form a stable tertiary carbocation, resulting in a significant peak in the mass spectrum.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Fragment Lost |
| 97 | [C₆H₁₁N]⁺• | Molecular Ion |
| 68 | [C₄H₆N]⁺ | •C₂H₅ (Ethyl radical) |
| 57 | [C₄H₉]⁺ | •CN (Cyanide radical) |
| 41 | [C₃H₅]⁺ |
The molecular ion peak may be weak or absent in EI spectra of highly branched compounds due to facile fragmentation. stackexchange.comlibretexts.org
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to elucidating the electronic structure and bonding characteristics of 2,2-dimethylbutanenitrile. Methods such as Density Functional Theory (DFT) are employed to model the molecule and predict its electronic properties.
The electronic structure of a molecule is described by the arrangement of its electrons in molecular orbitals (MOs). Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. A larger gap generally implies greater stability and lower reactivity. For branched nitriles like this compound, the bulky alkyl groups can influence the energies of these orbitals. For instance, in related compounds like pivalonitrile, the tert-butyl group's electron-donating nature can raise the energy of the HOMO, potentially narrowing the HOMO-LUMO gap compared to less substituted nitriles. acs.orgnih.gov
Mulliken population analysis is a computational method used to assign partial charges to individual atoms in a molecule, providing insight into the distribution of electron density. researchgate.netcam.ac.uk In this compound, the nitrogen atom of the nitrile group is expected to have a significant negative partial charge due to its high electronegativity, while the cyano carbon and adjacent quaternary carbon would exhibit positive partial charges. This charge distribution is crucial for understanding the molecule's electrostatic potential and its interactions with other polar molecules and ions. The accuracy of Mulliken charges can be sensitive to the choice of basis set used in the calculation. researchgate.netcam.ac.uk
Table 1: Predicted Electronic Properties of this compound and Related Compounds
| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Pivalonitrile | DFT/B3LYP | - | - | - |
| Acetonitrile | CCSD(T)/CBS | - | - | - |
Conformational Analysis and Energy Minima Determination
Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that result from rotation about its single bonds. Each stable conformation corresponds to a local minimum on the potential energy surface (PES).
The presence of a quaternary carbon atom in this compound introduces significant steric hindrance, which influences its conformational preferences. The rotation around the C2-C3 bond is of particular interest. The staggered conformations, where the bulky groups are as far apart as possible, are expected to be the most stable due to minimized torsional and steric strain. Conversely, eclipsed conformations, where these groups are aligned, will represent energy maxima.
Computational methods can be used to map the potential energy surface by calculating the energy of the molecule as a function of the dihedral angles of interest. This allows for the identification of all possible conformers and the determination of their relative energies and the energy barriers to interconversion between them. For similar branched alkanes, these rotational barriers can be significant, influencing the molecule's flexibility and how it interacts with other molecules.
Table 2: Calculated Rotational Barriers for Related Alkanes
| Molecule | Bond | Rotational Barrier (kcal/mol) | Method |
| Ethane | C-C | ~3.0 | - |
| Butane (B89635) | C2-C3 | ~5.0 (gauche to anti) | - |
Note: Specific conformational analysis data for this compound requires dedicated computational investigation.
Reaction Pathway Modeling and Transition State Characterization
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, including the structures of reactants, products, intermediates, and transition states.
The nitrile group of this compound is the primary site of reactivity, participating in reactions such as hydrolysis, reduction, and nucleophilic additions. For example, the hydrolysis of nitriles to carboxylic acids or amides can be modeled to understand the role of acid or base catalysts and the effect of steric hindrance. It has been noted that 2,2-isomers of dimethylbutanenitrile hydrolyze slower than their 3,3-isomer counterparts due to increased steric hindrance around the nitrile group.
Transition state theory is central to reaction pathway modeling. A transition state represents the highest energy point along the reaction coordinate and is characterized by having a single imaginary vibrational frequency. csic.es The energy of the transition state relative to the reactants determines the activation energy of the reaction, which in turn governs the reaction rate. For sterically hindered molecules like this compound, computational modeling can reveal how the bulky substituents affect the geometry and energy of the transition state, thereby influencing reactivity. For instance, in the catalytic hydrogenation of hindered nitriles, transition-state modeling has shown stabilization through interactions between the metal catalyst and the nitrile group.
Table 3: Key Features of Reaction Pathway Modeling
| Feature | Description |
| Potential Energy Surface (PES) | A multidimensional surface that represents the energy of a molecule as a function of its geometry. |
| Reactants, Products, Intermediates | Correspond to local minima on the PES. |
| Transition State (TS) | A saddle point on the PES, representing the energy barrier between reactants and products. |
| Activation Energy (Ea) | The energy difference between the reactants and the transition state. |
| Reaction Coordinate | The path of minimum energy connecting reactants and products on the PES. |
Solvation Model Applications for Reaction Thermodynamics and Kinetics
Most chemical reactions occur in solution, and the solvent can have a significant impact on reaction thermodynamics and kinetics. libretexts.org Solvation models are computational methods used to account for the effects of the solvent on the solute molecule.
Continuum solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are widely used. aau.dkuni-muenchen.depyscf.org In these models, the solvent is treated as a continuous dielectric medium rather than individual molecules. This approach allows for the calculation of the solvation free energy, which is the free energy change associated with transferring a molecule from the gas phase to the solvent.
For reactions involving this compound, solvation models can be used to:
Predict how the stability of reactants, products, and transition states changes in different solvents.
Calculate solvent effects on reaction rates by determining the activation energy in solution.
Understand the role of solvent polarity and hydrogen bonding in reaction mechanisms.
For instance, the hydrolysis of a nitrile involves charged or highly polar transition states that are stabilized by polar solvents, leading to faster reaction rates. researchgate.net By applying solvation models, researchers can quantitatively predict these effects and optimize reaction conditions. The choice of solvation model and its parameters can influence the accuracy of the results. aau.dk
Table 4: Common Continuum Solvation Models
| Model | Description | Key Features |
| PCM (Polarizable Continuum Model) | Represents the solvent as a polarizable dielectric continuum. The solute is placed in a cavity within the continuum. | Widely used, with several variations (e.g., IEF-PCM, C-PCM). pyscf.org |
| SMD (Solvation Model based on Density) | A universal solvation model based on the solute's electron density and a set of solvent descriptors. | Applicable to a wide range of solvents and solutes. aau.dk |
| COSMO (Conductor-like Screening Model) | A variation of PCM that simplifies the calculation of the solvent's polarization. | Computationally efficient. |
Prediction and Refinement of Thermochemical Properties
Thermochemical properties, such as the enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy of formation (ΔfG°), are crucial for understanding the stability and reactivity of this compound. While experimental determination of these properties can be challenging, computational methods provide a powerful means for their prediction and refinement.
The standard enthalpy of formation is the enthalpy change when one mole of a compound is formed from its constituent elements in their most stable states. byjus.com For elements in their standard state, such as C(graphite), H2(g), and N2(g), the standard enthalpy of formation is defined as zero. libretexts.org Computational methods can be used to calculate the total electronic energy of a molecule, which can then be used in conjunction with experimental data for the elements to determine the enthalpy of formation.
Statistical thermodynamics can be employed to calculate other thermochemical properties like entropy and heat capacity from the molecule's vibrational frequencies, which are also obtained from quantum chemical calculations. These calculated thermochemical data are essential for predicting reaction enthalpies, entropies, and Gibbs free energies, which determine the spontaneity and equilibrium position of chemical reactions.
The National Institute of Standards and Technology (NIST) provides critically evaluated thermochemical data for many compounds, though for this compound, this information is part of a subscription-based database. nist.gov In the absence of direct experimental data, computational predictions, often benchmarked against data for related compounds like 2,2-dimethylbutane, serve as valuable estimates. nist.gov
Table 5: Key Thermochemical Properties
| Property | Symbol | Description |
| Standard Enthalpy of Formation | ΔfH° | The change in enthalpy when one mole of a substance is formed from its elements in their standard states. |
| Standard Molar Entropy | S° | The entropy content of one mole of a substance under standard state conditions. youtube.com |
| Standard Gibbs Free Energy of Formation | ΔfG° | The change in Gibbs free energy when one mole of a substance is formed from its elements in their standard states. |
Applications in Advanced Organic Synthesis and Materials Chemistry
Role as a Versatile Synthetic Building Block and Intermediate
2,2-Dimethylbutanenitrile serves as a fundamental building block in organic synthesis, primarily functioning as an intermediate for the creation of more complex molecules. The compound's utility stems from the reactivity of the cyano (-C≡N) group, which allows for a variety of chemical transformations. smolecule.com This versatility enables its use in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com
The nitrile functional group can undergo several key reactions:
Reduction: The cyano group can be reduced to a primary amine (e.g., 2,2-dimethylbutylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: It can be transformed into the corresponding carboxylic acid (2,2-dimethylbutanoic acid) through oxidative processes.
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form amides (e.g., 2,2-dimethylbutanamide) or carboxylic acids. smolecule.comsmolecule.com
Nucleophilic Addition/Substitution: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles, such as Grignard reagents, to form ketones after hydrolysis.
These transformations highlight the compound's role as a versatile intermediate, allowing chemists to introduce the branched 2,2-dimethylbutyl moiety into a wide range of molecular frameworks.
Table 1: Key Synthetic Transformations of this compound
| Reaction Type | Reagent Example(s) | Product Functional Group | Reference |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary Amine | |
| Oxidation | Potassium permanganate (B83412) (KMnO₄) | Carboxylic Acid | |
| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid or Amide | smolecule.comsmolecule.com |
| Grignard Reaction | RMgX followed by H₃O⁺ | Ketone |
Development of Chiral Ligands for Asymmetric Synthesis
In the field of asymmetric synthesis, the creation of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. Chiral ligands are crucial components of catalysts that facilitate enantioselective reactions. chemrxiv.orgnih.gov While direct use of this compound as a chiral ligand is not documented, its derivatives are instrumental as precursors in the synthesis of chiral molecules that can serve as ligands or auxiliaries.
A key application is in asymmetric Strecker reactions, which are used to produce α-aminonitriles with high stereoselectivity. These α-aminonitriles, such as (S)-2-(2,2-dibenzylhydrazinyl)-3,3-dimethylbutanenitrile, are valuable precursors to chiral amines. The steric bulk provided by the dimethyl-substituted framework can play a significant role in directing the stereochemical outcome of such reactions. The resulting chiral amines and their derivatives have potential applications as ligands in asymmetric catalysis, where their specific three-dimensional structure can influence the enantioselectivity of a catalyzed reaction. nih.gov The development of efficient chiral ligands and catalysts remains a central theme in modern chemical research, as slight variations in ligand structure can dramatically affect the reactivity and enantioselectivity of a reaction. chemrxiv.org
Research into Enzyme Function Studies as Substrate or Inhibitor
The study of enzyme function, specificity, and inhibition is fundamental to biochemistry and drug discovery. sigmaaldrich.com Small molecules can act as substrates that are transformed by an enzyme or as inhibitors that modulate the enzyme's activity. sigmaaldrich.comnih.gov Nitrile-containing compounds are of interest in this area, and research on analogs of this compound suggests its potential utility in enzymology.
For instance, structurally similar compounds like 2,3-dimethylbutanenitrile (B105105) have been identified as potential substrates or inhibitors in biochemical assays designed to elucidate enzyme mechanisms and interactions. Research on other related compounds, such as 2-hydroxy-3,3-dimethylbutanenitrile, has shown they can act as substrates for enzymes like hydroxynitrile lyase. tandfonline.com Furthermore, derivatives like 2,2-dimethylbutanamide (B3045117) are investigated as potential modulators or inhibitors of enzymes involved in various metabolic pathways. Enzymes often exhibit high specificity, but some can react with a range of substrates possessing similar functional groups or structural motifs. sigmaaldrich.com Therefore, this compound and its derivatives represent a class of compounds that could be used to probe the active sites of enzymes, potentially leading to the discovery of new enzyme inhibitors. sigmaaldrich.com
Precursor in the Synthesis of Specialty Chemicals (e.g., Agro-Chemical Intermediates)
This compound and its close derivatives are important intermediates in the production of specialty chemicals, most notably for the agrochemical industry. cymitquimica.comsmolecule.com Several sources confirm that its amino-derivatives are key precursors to a class of potent herbicides. echemi.com
Specifically, the derivative 2-amino-2,3-dimethylbutanenitrile (B50279) is a crucial intermediate for synthesizing imidazolinone herbicides. echemi.com These herbicides are known for their effectiveness against a wide variety of weeds. A patent for the systemic fungicide fenoxanil (B53544) also lists 2-amino-2,3-dimethyl butyronitrile (B89842) as a key reactant in its synthesis. google.com The branched dimethylbutane structure is a key feature of the final active agrochemical ingredients, contributing to their biological activity.
Table 2: Agrochemicals Derived from this compound Precursors
| Precursor | Agrochemical Class | Specific Examples | Reference |
| 2-Amino-2,3-dimethylbutanenitrile | Imidazolinone Herbicides | Imoxalic acid, Methoxifene | echemi.com |
| 2-Amino-2,3-dimethylbutanenitrile | Fungicides | Fenoxanil | google.com |
| 2,2-Dimethylbutanamide | Imidazolinone Herbicides | Herbicides targeting acetyl-CoA carboxylase (ACCase) |
Integration into Polymeric Structures and Material Modification (e.g., PEG functionalization)
The versatility of this compound extends into materials science, where it and its derivatives serve as precursors for creating polymers and for modifying existing ones. A significant application lies in the functionalization of poly(ethylene glycol) (PEG), a polymer widely used in biomedical applications due to its biocompatibility and ability to repel proteins. sigmaaldrich.com
Research has demonstrated a method for preparing carboxylic acid functionalized PEG by using an amino-derivative of dimethylbutanenitrile. researchgate.net In a specific example, 2-amino-2,3-dimethylbutanenitrile is reacted with acid chlorides of PEG-oxybenzoic acids. researchgate.netthieme-connect.com This reaction forms an acylaminonitrile, which is subsequently hydrolyzed to yield a PEG polymer chain functionalized with a 2-amino-2,3-dimethylbutyric acid group at its end. researchgate.net
This type of modification is crucial for creating advanced biomaterials. sigmaaldrich.com Functionalizing PEG with specific chemical moieties allows for the attachment of drugs, targeting ligands, or other molecules, creating sophisticated drug delivery systems or materials for tissue engineering. sigmaaldrich.comnih.gov The integration of the dimethylbutanenitrile-derived structure can influence the physical and chemical properties of the resulting polymer, enabling the design of materials with tailored characteristics. nih.govmdpi.com
Environmental Chemistry and Degradation Studies of Nitrile Compounds
Abiotic Degradation Pathways
Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For 2,2-dimethylbutanenitrile, the primary abiotic degradation pathways are photodegradation and hydrolysis.
Photodegradation is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. The photolysis of aliphatic nitriles can proceed through various mechanisms, including the cleavage of carbon-hydrogen (C-H) or carbon-carbon (C-C) bonds. conicet.gov.ar In some cases, photocatalysts present in the environment can facilitate these reactions. acs.orgunipv.it For instance, studies on aliphatic nitriles have shown that photocatalytic processes can lead to the site-selective cleavage of C-H bonds. acs.orgunipv.it The presence of a nitrile group can influence which bonds are most susceptible to cleavage due to its electron-withdrawing nature. acs.org While direct photolysis of this compound is possible, the rate and significance of this process in the environment are influenced by factors such as light intensity, wavelength, and the presence of photosensitizing agents. medcraveonline.comuctm.edu The mechanism often involves the formation of highly reactive radical intermediates. acs.org
The rate of photodegradation is also dependent on environmental conditions. Factors such as pH, temperature, and the presence of other organic and inorganic substances in water and soil can affect the efficiency of the process. medcraveonline.comresearchgate.net For example, the pH of the medium can influence the surface charge of photocatalysts and the adsorption of the nitrile compound onto their surface, thereby affecting the degradation rate. medcraveonline.com
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The nitrile group (-C≡N) of this compound can be hydrolyzed to form a carboxylic acid (2,2-dimethylbutanoic acid) and ammonia (B1221849). This reaction can be catalyzed by either acids or bases.
The structure of the nitrile plays a significant role in its hydrolytic stability. The presence of two methyl groups on the alpha-carbon (the carbon adjacent to the nitrile group) in this compound creates considerable steric hindrance. This crowding around the reaction center makes it more difficult for water molecules or hydroxide (B78521) ions to attack the carbon of the nitrile group, thus slowing down the rate of hydrolysis. Studies comparing isomers have shown that 3,3-dimethylbutanenitrile (B1195502) undergoes hydrolysis at a faster rate than this compound due to reduced steric hindrance. The hydrolytic stability of a compound is a key factor in its environmental persistence; a slower hydrolysis rate implies a longer residence time in aquatic environments. nih.govnih.gov
Table 1: Factors Influencing Abiotic Degradation of this compound
| Degradation Pathway | Influencing Factors | Effect on this compound |
| Photodegradation | Light Intensity & Wavelength | Higher intensity and appropriate UV wavelength can increase degradation rates. |
| Presence of Photocatalysts | Natural minerals and organic matter can act as photocatalysts, enhancing degradation. acs.orgunipv.it | |
| pH | Can affect the surface charge of photocatalysts and the adsorption of the nitrile. medcraveonline.com | |
| Hydrolysis | pH | Reaction is catalyzed by both acid and base. |
| Steric Hindrance | The two methyl groups on the α-carbon significantly slow the rate of hydrolysis. | |
| Temperature | Higher temperatures generally increase the rate of hydrolysis. |
Biotic Transformation and Biodegradation Potential
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms, such as bacteria and fungi. This is a crucial process for the removal of many organic pollutants from the environment.
Microorganisms can utilize nitrile compounds as a source of carbon and nitrogen for their growth. nih.govresearchgate.net There are two primary enzymatic pathways for the microbial degradation of nitriles:
Nitrilase Pathway: A single enzyme, nitrilase, directly hydrolyzes the nitrile to a carboxylic acid and ammonia. nih.govfrontiersin.org
Nitrile Hydratase/Amidase Pathway: This is a two-step process. First, nitrile hydratase converts the nitrile to an amide (in this case, 2,2-dimethylbutanamide). Then, an amidase hydrolyzes the amide to the corresponding carboxylic acid (2,2-dimethylbutanoic acid) and ammonia. nih.govfrontiersin.org
Some bacteria, such as those from the genus Rhodococcus, are known to possess both pathways and can efficiently degrade a variety of aliphatic nitriles. nih.govresearchgate.net During the degradation process, the intermediate products, such as amides and carboxylic acids, are typically transient and are further metabolized by the microorganisms. nih.govresearchgate.net For instance, studies on the degradation of other aliphatic nitriles have shown the accumulation of ammonia as the final nitrogen-containing product, while the amide and carboxylic acid intermediates disappear by the end of the assay. nih.gov Specific microbial strains have been identified that can catalyze the transformation of related compounds like 2-amino-2,3-dimethylbutyronitrile to its corresponding amide using nitrile hydratase. google.com
The specific metabolites of this compound biodegradation are expected to be 2,2-dimethylbutanamide (B3045117) and 2,2-dimethylbutanoic acid, which are then likely channeled into the central metabolic pathways of the microorganisms. nih.govnih.govnih.gov
The biodegradability of nitrile compounds is influenced by several factors, including their chemical structure and the prevailing environmental conditions. fiveable.mektappi.kr
Chemical Structure: The degree of branching in aliphatic nitriles significantly affects their susceptibility to microbial attack. The steric hindrance caused by the two methyl groups at the α-carbon of this compound can make it more difficult for microbial enzymes to access the nitrile group, potentially leading to a slower degradation rate compared to linear or less branched nitriles. fiveable.me
Molecular Weight: Generally, lower molecular weight polymers and compounds biodegrade faster. fiveable.me
Environmental Conditions: Factors such as temperature, pH, oxygen availability, and the presence of other nutrients can greatly influence microbial activity and thus the rate of biodegradation. fiveable.meresearchgate.net For example, aerobic conditions often lead to faster degradation than anaerobic conditions. fiveable.me
Microbial Population: The presence of specific microorganisms with the necessary enzymatic machinery is essential for degradation to occur. researchgate.netfrontiersin.org The composition and density of the microbial community in a particular soil or water body will determine the potential for nitrile biodegradation. researchgate.netmdpi.com
Table 2: Key Factors Affecting the Biodegradation of Branched Nitriles
| Factor | Influence on Biodegradability | Relevance to this compound |
| Branching | Increased branching can cause steric hindrance, slowing enzymatic attack. fiveable.me | The gem-dimethyl group at the α-position likely reduces its biodegradability compared to linear nitriles. |
| Oxygen Availability | Aerobic degradation is typically faster than anaerobic degradation. fiveable.me | Will degrade faster in well-aerated soils and surface waters. |
| Microbial Community | Presence of nitrile-degrading microorganisms is crucial. researchgate.netfrontiersin.org | Degradation depends on the presence of bacteria like Rhodococcus or other adapted species. nih.govresearchgate.net |
| pH and Temperature | Optimal ranges exist for microbial enzyme activity. fiveable.me | Degradation rates will vary with local environmental conditions. |
Environmental Fate and Transport Modeling
The environmental fate and transport of a chemical describe its movement and transformation in various environmental compartments, including soil, water, and air. For this compound, its environmental mobility is governed by its physical-chemical properties and its susceptibility to degradation processes.
Modeling the fate and transport of organic chemicals often involves considering properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). These parameters help predict whether a compound will tend to remain in the water phase, volatilize into the atmosphere, or adsorb to soil and sediment particles. academicjournals.orgepa.gov
Catalysis in the Synthesis and Reactions of 2,2 Dimethylbutanenitrile
Homogeneous Catalysis for Specific Transformations
Homogeneous catalysis occurs when the catalyst and the reactants exist in the same phase, typically a liquid phase. savemyexams.comiitm.ac.in These catalysts are often metal complexes that can undergo changes in oxidation state during the reaction cycle. savemyexams.com
For nitrile synthesis, transition-metal catalysis provides an efficient route under mild conditions. smolecule.com One relevant approach is nickel-catalyzed reductive cyanation. smolecule.com While often applied to benzylic amines, the extension of this methodology to aliphatic amines could offer a sustainable pathway to compounds like 2,2-dimethylbutanenitrile. smolecule.com In such systems, homogeneous nickel catalysts, potentially operating through a Ni(I)/Ni(III) cycle, are stabilized by ligands like bisphosphines. smolecule.com These ligands are crucial as they modulate the reactivity of the nickel intermediates, favoring the desired C–N bond cleavage and formation. smolecule.com
| Catalyst Type | Example Ligand | Proposed Mechanism | Application |
| Homogeneous Nickel Catalyst | 1,2-bis(diphenylphosphino)ethane (dppe) | Ni(I)/Ni(III) redox cycle | Reductive cyanation of amines to nitriles |
Heterogeneous Catalysis and Surface Interactions
Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, most commonly a solid catalyst with liquid or gaseous reactants. savemyexams.comlibretexts.org The mechanism of heterogeneous catalysis involves a sequence of steps: diffusion of reactants to the catalyst surface, adsorption of the reactants, chemical reaction on the surface, and finally, desorption of the products. savemyexams.comlibretexts.org
The adsorption step is critical, as it involves the formation of chemical bonds between the reactant molecules and the catalyst surface, a process known as chemisorption. savemyexams.com This interaction can weaken the existing bonds within the reactant molecules, lowering the activation energy for the reaction. savemyexams.comlibretexts.org
In industrial production, a common method for synthesizing nitriles is the catalytic dehydration of the corresponding amide. For this compound, this would involve the dehydration of 2,2-dimethylbutanamide (B3045117). This process typically utilizes a solid heterogeneous catalyst like alumina (B75360) (Al₂O₃) at high temperatures to promote the conversion. Another potential, though less directly documented for this specific compound, is the use of copper chromite catalysts in dehydrogenation reactions. smolecule.com These catalysts could theoretically be adapted for nitrile synthesis through the oxidative dehydrogenation of the corresponding amine. smolecule.com
| Catalyst | Catalyst Type | Application | Mechanism Steps |
| Alumina (Al₂O₃) | Heterogeneous (Solid) | Dehydration of 2,2-dimethylbutanamide | Adsorption of amide, surface reaction (dehydration), desorption of nitrile and water |
| Copper Chromite (CuCr₂O₄) | Heterogeneous (Solid) | Potential for oxidative dehydrogenation of amines | Adsorption of amine, surface reaction (dehydrogenation), desorption of nitrile |
Biocatalysis and Enzyme-Mediated Conversions
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. d-nb.info This approach is valued for its high specificity and ability to operate under mild, environmentally friendly conditions, presenting a green alternative to traditional chemical methods. nih.govfrontiersin.org The two primary enzymatic pathways for nitrile metabolism involve nitrile hydratases and nitrilases. d-nb.info Nitrile hydratases convert nitriles into the corresponding amides, while nitrilases directly hydrolyze nitriles to carboxylic acids and ammonia (B1221849). d-nb.info
Nitrile hydratase (NHase, EC 4.2.1.84) is a metalloenzyme that has garnered significant attention for its role in converting nitriles to amides, which are valuable industrial intermediates. nih.govfrontiersin.org This biocatalytic hydration is often preferred over chemical methods, which can require harsh conditions and may suffer from over-hydrolysis to the carboxylic acid. nih.govmdpi.com The use of NHase allows for highly chemoselective production of amides with near-perfect conversion rates. mdpi.com
While specific studies on this compound are limited, the broad applicability of nitrile hydratases suggests their potential utility. NHases from various bacterial strains, such as those from the genus Rhodococcus, have been successfully used in the industrial production of acrylamide (B121943) from acrylonitrile. frontiersin.orgmdpi.com These enzymes have also been shown to act on a wide range of aromatic and aliphatic nitriles. mdpi.com For instance, NHase has been used in the biodegradation of related compounds like 2-amino-2,3-dimethylbutyronitrile. frontiersin.org The substrate specificity of a given NHase is a key limiting factor, but enzyme screening and engineering efforts continue to broaden the scope of applicable substrates. nih.govfrontiersin.org
A critical factor in the industrial application of biocatalysts is enzyme stability. d-nb.inforesearchgate.net Enzymes can be sensitive to temperature, pH, and the presence of organic solvents. csic.es One of the most effective strategies to enhance enzyme stability is immobilization, which involves attaching the enzyme to a solid support or entrapping it within a matrix. d-nb.inforesearchgate.net
Immobilization can confer several advantages:
Enhanced Thermal Stability: By fixing the enzyme's conformation, immobilization can significantly increase its resistance to denaturation at higher temperatures. d-nb.inforesearchgate.net
Improved Operational Stability: Immobilized enzymes are generally more robust and can withstand harsher process conditions. csic.es
Reusability: The catalyst can be easily separated from the reaction mixture and reused for multiple cycles, which is crucial for economic viability. d-nb.info
For lipases, another class of widely used industrial enzymes, immobilization on hydrophobic supports has been shown to not only stabilize the enzyme but also, in some cases, lead to hyperactivation. csic.es While the mechanisms are enzyme-specific, similar principles apply to nitrile hydratases. Improving the stability of NHase through techniques like immobilization is a key area of research to make biocatalytic nitrile hydrolysis more efficient and cost-effective for industrial-scale production. nih.govresearchgate.net
Role of Catalysis in Enhancing Reaction Efficiency and Selectivity
Catalysts are indispensable in modern chemical manufacturing for their ability to enhance both reaction efficiency and selectivity. topsoe.comenergy.gov
Efficiency: Catalysts increase reaction rates, often by orders of magnitude, by lowering the activation energy barrier. topsoe.comwikipedia.org This allows processes to be run at lower temperatures and pressures, leading to significant energy savings and making industrial processes more economically feasible. topsoe.comenergy.gov
Selectivity: Catalysts can direct a reaction towards a specific product, minimizing the formation of unwanted byproducts. energy.gov This is particularly important in complex syntheses where multiple reaction pathways are possible. In biocatalysis, the high chemo-, regio-, and stereoselectivity of enzymes like nitrile hydratase is a major advantage, yielding high-purity products. frontiersin.orgmdpi.com
In the context of this compound, catalysis offers distinct advantages across different methodologies. Homogeneous catalysts can provide high activity and selectivity for specific transformations like reductive cyanation. smolecule.com Heterogeneous catalysts, such as alumina, are robust and easily separable, making them suitable for large-scale continuous processes like amide dehydration. Biocatalysts offer unparalleled selectivity under mild conditions for reactions like nitrile hydrolysis, aligning with the principles of green chemistry. nih.gov The choice of catalyst ultimately depends on the specific transformation, desired product purity, economic factors, and environmental considerations.
Future Research Directions and Perspectives
Exploration of Novel Reaction Pathways and Catalytic Systems
Future research will likely focus on discovering and optimizing new ways to synthesize 2,2-dimethylbutanenitrile and other nitriles. A significant area of interest is the development of novel catalytic systems that can improve reaction efficiency and selectivity. numberanalytics.com This includes the exploration of bifunctional reagents that can act as both a coupling partner and an activating species, offering a more atom-economical approach to creating complex molecules. nih.gov
Furthermore, the development of multicomponent reactions, where multiple starting materials are combined in a single step, is a promising avenue. chemrxiv.org Automated cheminformatic workflows are being developed to screen vast combinations of substrates and reagents to identify novel transformations. chemrxiv.org These "virtual flask" experiments can predict potential reaction pathways and byproducts, accelerating the discovery of new synthetic methods. chemrxiv.org
Advances in Stereoselective Synthesis Incorporating the this compound Scaffold
The creation of chiral molecules with specific three-dimensional arrangements is crucial in pharmaceutical and materials science. Future work will undoubtedly delve deeper into the stereoselective synthesis of molecules that incorporate the this compound scaffold. This involves developing methods that can precisely control the formation of new stereocenters. usc.gal
One area of focus is the use of functionalized nitriles in asymmetric organocatalysis, where the steric hindrance from the methyl groups can influence the stereoselectivity of reactions. Research into nickel-catalyzed three-component couplings has already demonstrated high stereoselectivity in the synthesis of Z-enol silanes, and similar strategies could be applied to reactions involving this compound. organic-chemistry.org Understanding the models that govern the creation of new stereocenters will be key to designing synthetic methods that produce enantiopure compounds. usc.gal
Refined Computational Predictions for Mechanistic Understanding
Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity. scielo.br Future research will leverage more sophisticated computational models to gain a deeper understanding of the reaction mechanisms involving this compound. Quantum chemical calculations can be used to estimate reaction pathways, including the energies of transition states and intermediates, providing insights that can guide the development of new reactions and catalysts. rsc.org
By simulating reactions in different solvent environments, researchers can predict how the solvent influences the reaction pathway, for example, in competitive reactions like SN2 and E2. scielo.br Advanced techniques like Unified Reaction Valley Approach (URVA) can dissect a reaction into distinct phases, revealing the sequence of bond-breaking and bond-forming events. smu.edu This detailed mechanistic information is crucial for optimizing reaction conditions and designing more efficient synthetic routes. The integration of machine learning with quantum chemistry is also expected to accelerate the discovery of new reaction pathways in unexplored areas of chemical space. cecam.org
Development of Sustainable Synthetic Processes for Nitrile Compounds
The chemical industry is increasingly focused on developing sustainable manufacturing processes that minimize waste and environmental impact. nih.gov A major thrust in nitrile synthesis is the move away from hazardous reagents like cyanide. nih.govnih.gov Biocatalysis, using enzymes like aldoxime dehydratases, offers a promising cyanide-free route to nitriles from readily available aldoximes under mild, aqueous conditions. nih.govnih.govmdpi.comresearchgate.net This enzymatic approach has the potential to be applied to the production of a wide range of nitriles, from fine chemicals to bulk commodities. nih.govnih.govresearchgate.net
Other sustainable approaches include electrochemical synthesis and the development of catalysts for the cyanation of aryl halides under milder conditions. numberanalytics.com Combining different catalytic systems, such as metal-catalyzed hydroformylation with biocatalysis, in multi-step processes is another area of active research. mdpi.com The goal is to create efficient and environmentally friendly processes for producing valuable nitrile compounds.
Expanding Applications in Emerging Fields of Chemical Science
While this compound and its derivatives are already used as intermediates in the synthesis of pharmaceuticals and agrochemicals, future research will likely uncover new applications in emerging fields. The versatility of the nitrile group allows for its conversion into various other functional groups, making it a valuable scaffold for creating new molecules with specific properties.
For instance, nitrile compounds are being explored for their potential in materials science, such as in the synthesis of advanced polymers. numberanalytics.com The unique structure of compounds like 2-amino-2,3-dimethylbutanenitrile (B50279) makes them interesting candidates for developing new materials with specific properties. ontosight.ai As our understanding of the reactivity and properties of this compound and other nitriles grows, so too will the scope of their applications in diverse areas of chemical science.
Q & A
Q. What are the key synthetic challenges in preparing 2,2-dimethylbutanenitrile compared to linear nitriles?
Branched nitriles like 3,3-dimethylbutanenitrile require careful optimization of steric effects. For example, nucleophilic substitution reactions with cyanide ions demand polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) to mitigate steric hindrance . Researchers synthesizing this compound should conduct kinetic studies to identify optimal leaving groups (e.g., chlorides vs. bromides) and solvent systems.
Q. How can spectroscopic techniques differentiate this compound from its structural isomers?
For 3,3-dimethylbutanenitrile, ¹³C NMR reveals a nitrile carbon signal at δ 120–122 ppm and quaternary carbons at δ 38–42 ppm . In this compound, distinct methyl group coupling in ¹H NMR (δ 1.0–1.2 ppm) and IR absorption at ~2240 cm⁻¹ (C≡N stretch) would help identify the compound. High-resolution mass spectrometry (HRMS) with <5 ppm accuracy is critical for molecular formula confirmation (C₆H₁₁N: 97.0891 Da) .
Q. What safety precautions are recommended for handling nitriles like this compound?
While specific toxicity data for this compound is limited, analogs like 3,3-dimethylbutanenitrile are classified as acute toxicants and irritants. Researchers should use fume hoods, nitrile gloves, and emergency eyewash stations. Spill containment protocols should assume flammability and reactivity risks .
Advanced Research Questions
Q. How does steric bulk in this compound influence its reactivity in catalytic hydrogenation?
Computational studies on 3,3-dimethylbutanenitrile suggest that hydrogenation to 2,2-dimethylbutylamine involves steric shielding of the nitrile group, requiring higher catalyst loading (e.g., 5% Pd/C) and H₂ pressures (50–100 psi). Transition-state modeling (DFT/B3LYP) reveals stabilization through Pd···C≡N interactions (ΔG‡ ~25 kcal/mol) . For 2,2-isomers, steric maps using molecular dynamics simulations could predict reaction pathways.
Q. What analytical strategies resolve contradictions in reaction yield data for nitrile hydrolysis?
Conflicting hydrolysis yields for 3,3-dimethylbutanenitrile (e.g., acidic vs. basic conditions) highlight the need for controlled kinetic studies. For this compound, inline FTIR monitoring of the C≡N peak (2240 cm⁻¹) can track reaction progress, while LC-MS identifies intermediates like amides or carboxylic acids . Statistical design of experiments (DoE) is recommended to isolate variables (pH, temperature).
Q. How can asymmetric synthesis methods be adapted for chiral derivatives of this compound?
Organocatalytic Strecker reactions using 3,3-dimethylbutanenitrile demonstrate enantioselectivity (up to 68% ee) with chiral catalysts like (S)-BINOL . For 2,2-isomers, researchers could explore chiral phase-transfer catalysts (e.g., quaternary ammonium salts) or enzymatic resolution using nitrilases. Racemization risks during workup require chiral HPLC validation .
Comparative Analysis
Q. How do electronic and steric properties of this compound compare to 3,3- and 2,3-isomers?
- Steric Effects: The 2,2-isomer has greater steric crowding near the nitrile group compared to the 3,3-isomer, potentially slowing nucleophilic attacks.
- Electronic Effects: Electron-donating methyl groups in this compound may reduce nitrile electrophilicity versus linear analogs.
- Reactivity: 3,3-Dimethylbutanenitrile undergoes hydrolysis 2–3× faster than 2,2-isomers due to reduced steric hindrance .
Methodological Recommendations
- Synthesis: Optimize cyanide displacement reactions using neopentyl halides and phase-transfer catalysts (e.g., TBAB) .
- Characterization: Combine 2D NMR (HSQC, NOESY) with collision cross-section predictions (CCS) from ion mobility spectrometry .
- Computational Modeling: Use Gaussian or ORCA packages for transition-state analysis of sterically hindered reactions .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
